Comparative Thermal Stability of TBBPA-DGE vs. DGEBA Epoxy Resins
A direct comparative study using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) revealed that brominated epoxy resins based on TBBPA-DGE are thermally less stable than their non-brominated DGEBA counterparts when cured with an amine hardener [1]. The degradation of the brominated network is initiated at a lower temperature due to the formation and subsequent destabilizing effect of hydrogen bromide (HBr) [1].
| Evidence Dimension | Thermal Stability (Onset of Degradation) |
|---|---|
| Target Compound Data | Degradation initiates at a lower temperature (exact Td not provided in source). |
| Comparator Or Baseline | Diglycidyl ether of bisphenol A (DGEBA) resin cured with the same hardener. |
| Quantified Difference | Thermally less stable; degradation initiates earlier. |
| Conditions | Cured with 4,4′-diaminodiphenyl methane; analysis by TG and DSC. |
Why This Matters
Understanding this thermal profile is critical for processing and end-use applications, as the lower thermal stability of TBBPA-DGE networks can influence maximum service temperature and recycling methods, despite its superior flame retardancy.
- [1] Balabanovich, A. I., Hornung, A., Merz, D., & Seifert, H. (2004). The effect of a curing agent on the thermal degradation of fire retardant brominated epoxy resins. Polymer Degradation and Stability, 85(1), 713-723. View Source
